molecular formula C8H8Br2O B13512186 1,3-Dibromo-5-(methoxymethyl)benzene

1,3-Dibromo-5-(methoxymethyl)benzene

Cat. No.: B13512186
M. Wt: 279.96 g/mol
InChI Key: BDXVIFKJOCEBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms and a methoxymethyl group are substituted at the 1, 3, and 5 positions, respectively. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-(methoxymethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include hydrogenated derivatives of the original compound.

Scientific Research Applications

1,3-Dibromo-5-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(methoxymethyl)benzene involves its interaction with specific molecular targets. The bromine atoms and methoxymethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.

    1,3-Dibromo-5-(bromomethyl)benzene: Similar structure but with a bromomethyl group instead of a methoxymethyl group.

    1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of a methoxymethyl group.

Uniqueness

1,3-Dibromo-5-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical synthesis and research applications.

Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

1,3-dibromo-5-(methoxymethyl)benzene

InChI

InChI=1S/C8H8Br2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3

InChI Key

BDXVIFKJOCEBOR-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.